molecular formula C9H6ClN3O B2946910 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole CAS No. 5990-28-3

4-(4-Chlorobenzoyl)-1H-1,2,3-triazole

Cat. No.: B2946910
CAS No.: 5990-28-3
M. Wt: 207.62
InChI Key: CWXVERCQNJFIET-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-1,2,3-triazole is a chemical compound based on the 1,2,3-triazole scaffold, a five-membered aromatic ring containing three nitrogen atoms . The 1,2,3-triazole core is recognized as a privileged structure in medicinal chemistry and drug discovery due to its extensive biological properties and its role as a stable bioisostere for various functional groups like amides and other heterocycles . This specific derivative incorporates a 4-chlorobenzoyl moiety, which may influence its physicochemical properties and biological activity. Researchers value 1,2,3-triazole derivatives for their potential in various therapeutic areas. Compounds containing this scaffold have been investigated for a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral effects . Furthermore, 1,2,3-triazoles are known to exhibit inhibitory activity against several enzymes, such as carbonic anhydrase, which is a prime therapeutic target for various chronic diseases . The synthesis of 1,2,3-triazole analogs is often achieved through modern methods like "Click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is reliable and efficient for creating diverse chemical libraries for biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVERCQNJFIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Chlorobenzoyl 1h 1,2,3 Triazole and Analogues

Catalytic Strategies for 1,2,3-Triazole Ring Formation

Catalytic methods, particularly those involving metal-catalyzed cycloadditions, are cornerstones in the synthesis of 1,2,3-triazoles due to their efficiency and high degree of control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 4-Substituted Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. For the synthesis of 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole, this would typically involve the reaction of a suitable azide with a terminal alkyne bearing the 4-chlorobenzoyl group, or more commonly, the reaction of an α-azido ketone with a terminal alkyne. mdpi.com

Specifically, the reaction of 2-azido-1-(4-chlorophenyl)ethanone (B2524394) with acetylene (B1199291) would yield the target compound. The reaction is typically carried out in a variety of solvents, including THF, water, and t-butanol, often with a copper(I) source such as CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. d-nb.info The presence of a ligand, such as a tertiary amine or a specialized ligand like TBTA, can stabilize the Cu(I) oxidation state and accelerate the reaction. d-nb.info

Catalyst SystemSolventReaction ConditionsYieldReference
CuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂ORoom TemperatureGood to Excellent researchgate.net
CuITHFRoom TemperatureHigh d-nb.info
[Cu(PPh₃)₂]NO₃TolueneRoom TemperatureHigh d-nb.info

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Considerations

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to the CuAAC, typically affording 1,5-disubstituted 1,2,3-triazoles. nih.gov This method is therefore not the preferred route for the synthesis of 1,4-disubstituted triazoles like this compound. However, it is a crucial consideration when designing synthetic strategies for triazole analogues with different substitution patterns. The most common catalysts for RuAAC are ruthenium(II) complexes such as [Cp*RuCl(cod)]. nih.gov The reaction proceeds via a distinct mechanism involving a ruthenacycle intermediate. nih.gov

Metal-Free and Organocatalytic Approaches to 4-Acyl-1,2,3-triazoles

Growing interest in green chemistry has spurred the development of metal-free and organocatalytic methods for triazole synthesis. These approaches avoid potential contamination of the final products with residual metals.

A notable metal-free method for the synthesis of 4-acyl-NH-1,2,3-triazoles involves the reaction of enaminones with tosyl azide in water. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds under mild heating without the need for any catalyst. beilstein-journals.orgnih.govresearchgate.net For the synthesis of this compound, the corresponding enaminone precursor, (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one, would be reacted with tosyl azide. The reaction is proposed to proceed through a [3+2] cycloaddition followed by the elimination of dimethylamine. beilstein-journals.org

ReactantsSolventReaction ConditionsYieldReference
N,N-dimethylenaminones, Tosyl azideWater40 °CHigh beilstein-journals.orgnih.gov
Phosphonium salts, Aldehydes, Sodium azideDMSOAmbient TemperatureUp to 81% organic-chemistry.org

Multi-Component Reaction Sequences for Structural Complexity in Triazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. nih.gov Several MCRs have been developed for the synthesis of substituted 1,2,3-triazoles. For the synthesis of 4-acyl-1,2,3-triazoles, a one-pot approach could involve the in-situ generation of one of the key intermediates. For example, a three-component reaction of an aromatic ketone, an aniline, and 4-methylbenzenesulfonohydrazide (B56588) has been reported for the nonmetal-mediated synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.govfrontiersin.org

Another strategy involves a copper-catalyzed three-component reaction of an alkyne, an azide, and an electrophile to synthesize 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net In this approach, an in-situ generated copper-triazolide intermediate is trapped by an electrophile. While this typically leads to substitution at the 5-position, the principles could be adapted to design an MCR for the target molecule.

Regioselective Control in the Formation of 4-(4-Chlorobenzoyl)-1,2,3-triazole

Regioselectivity is a critical aspect of 1,2,3-triazole synthesis, as different regioisomers can exhibit distinct biological and material properties. The choice of catalyst is the primary determinant of regioselectivity in the cycloaddition of azides and alkynes.

1,4-Regioselectivity: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method for obtaining the 1,4-disubstituted regioisomer, which is the desired isomer for this compound. nih.gov

1,5-Regioselectivity: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) directs the synthesis towards the 1,5-disubstituted regioisomer. nih.gov

Metal-Free Approaches: The reaction of enaminones with tosyl azide also exhibits high regioselectivity, affording the 4-acyl-1H-1,2,3-triazole. beilstein-journals.org

The distinct mechanisms of these reactions account for the observed regioselectivity. In CuAAC, the reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide. In contrast, the RuAAC mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov

Precursor Synthesis and Functionalization of the 4-Chlorobenzoyl Moiety

The synthesis of this compound relies on the availability of key precursors. One such crucial precursor is 2-azido-1-(4-chlorophenyl)ethanone . nih.gov This α-azido ketone can be synthesized from the corresponding α-bromo ketone, 2-bromo-1-(4-chlorophenyl)ethanone .

The synthesis of 2-bromo-1-(4-chlorophenyl)ethanone is typically achieved through the bromination of 1-(4-chlorophenyl)ethanone. The subsequent azidation can be carried out by reacting the α-bromo ketone with sodium azide in a suitable solvent like acetonitrile (B52724).

A general procedure for the synthesis of a similar compound, 2-azido-1-(4-fluorophenyl)ethanone, involves the following steps:

Bromination of the corresponding acetophenone (B1666503) derivative using N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid in acetonitrile under reflux. researchgate.net

Azidation of the resulting α-bromoacetophenone with sodium azide in the same pot after cooling the reaction mixture. researchgate.net

This procedure can be adapted for the synthesis of 2-azido-1-(4-chlorophenyl)ethanone, the direct precursor to the 4-(4-chlorobenzoyl) moiety on the triazole ring.

Strategic Derivatization of the 1H-1,2,3-Triazole Nucleus in Related Compounds

The 1H-1,2,3-triazole core serves as a versatile scaffold in medicinal chemistry, amenable to a variety of synthetic modifications to explore structure-activity relationships. The derivatization of this nucleus in compounds analogous to this compound allows for the systematic alteration of steric, electronic, and physicochemical properties. Key strategies for derivatization focus on substitutions at the N-1 and C-4 positions of the triazole ring, as well as modifications of appended functionalities.

A prevalent and highly efficient method for the synthesis and derivatization of 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction facilitates the reliable formation of 1,4-disubstituted 1H-1,2,3-triazoles from a wide array of terminal alkynes and organic azides. This methodology offers a robust platform for introducing diverse substituents onto the triazole ring, thereby enabling the generation of extensive compound libraries for biological screening.

For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized utilizing a multi-step reaction sequence beginning with (S)-(-) ethyl lactate. nih.gov The key steps involved the formation of an azide derivative which was then reacted with various alkyne derivatives via a CuAAC reaction, catalyzed by copper(I) iodide and triethylamine, to yield the target 1H-1,2,3-triazole derivatives. nih.gov This was followed by a Suzuki-Miyaura cross-coupling reaction to introduce further diversity. nih.gov This strategic approach highlights the modular nature of triazole synthesis, allowing for the independent modification of different parts of the molecule.

Further derivatization strategies involve the modification of functional groups attached to the triazole core. For example, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids can be converted to their corresponding acid chlorides. nih.gov These activated intermediates can then react with various nucleophiles to create a diverse set of derivatives, including 1,3,4-oxadiazoles. nih.gov This demonstrates how the C-4 position of the triazole can be functionalized to link the triazole core to other heterocyclic systems.

Another approach to derivatization involves multi-component reactions. A three-component reaction of aldehydes, nitromethane, and sodium azide has been utilized for the synthesis of 1H-1,2,3-triazoles. nih.gov This method allows for the direct construction of the triazole ring with inherent substitution patterns dictated by the choice of starting materials.

The strategic derivatization of the 1H-1,2,3-triazole nucleus is a powerful tool for the development of novel compounds with tailored properties. The ability to introduce a wide range of substituents at various positions on the triazole ring, coupled with the high efficiency and regioselectivity of modern synthetic methods like the CuAAC reaction, provides a versatile platform for the exploration of chemical space around this important heterocyclic core.

Table 1: Synthetic Strategies for Derivatization of 1H-1,2,3-Triazole Analogs

Starting Material/IntermediateReagents and ConditionsType of DerivatizationResulting Compound ClassReference
Organic Azide and Terminal AlkyneCuI, Triethylamine, Acetonitrile, Room Temperature1,4-Disubstitution of the triazole ring1H-1,2,3-Triazole Derivatives nih.gov
1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acidSOCl₂Conversion of carboxylic acid to acid chloride1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides nih.gov
Aldehyde, Nitromethane, Sodium AzideThree-component reactionFormation and substitution of the triazole ringSubstituted 1H-1,2,3-triazoles nih.gov

Table 2: Examples of Derivatized 1H-1,2,3-Triazole Analogues

Compound Name/ClassKey Synthetic StepPurpose of DerivatizationReference
1H-1,2,3-Triazole Analogs (9a-j)Suzuki-Miyaura cross-coupling reactionIntroduction of diverse aryl groups nih.gov
1,3,4-Oxadiazoles containing a triazole substituentReaction of triazole acid chlorides with tetrazolesLinking the triazole core to another heterocycle nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Chlorobenzoyl 1h 1,2,3 Triazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetic nuclei such as protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of 4-(4-chlorobenzoyl)-1H-1,2,3-triazole, distinct signals are expected for each unique proton. The proton on the C5 position of the triazole ring is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the heterocyclic ring. The protons of the 4-chlorophenyl group will present as a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.5-8.5 ppm). The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically above δ 180 ppm. The carbons of the triazole ring (C4 and C5) would resonate at approximately δ 140-150 ppm. The carbons of the 4-chlorophenyl ring will show distinct signals, with the carbon bearing the chlorine atom (C-Cl) appearing around δ 135-140 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to confirm proton-proton and proton-carbon correlations, respectively, ensuring a complete and unambiguous assignment of the molecular structure. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Triazole C5-H8.5 - 9.0 (s, 1H)140 - 145
Triazole C4-145 - 150
Benzoyl C=O->180
Chlorophenyl C-H (ortho to C=O)8.0 - 8.2 (d, 2H)129 - 131
Chlorophenyl C-H (meta to C=O)7.5 - 7.7 (d, 2H)128 - 130
Chlorophenyl C-Cl-138 - 142
Chlorophenyl C-C=O-134 - 138

Note: Data are representative and based on typical chemical shifts for similar structural motifs. s = singlet, d = doublet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety. The aromatic C-H stretching vibrations of the chlorophenyl ring would appear around 3000-3100 cm⁻¹. The N-H stretching vibration of the triazole ring is typically observed as a broad band in the range of 3100-3300 cm⁻¹. Vibrations associated with the triazole ring itself (C=N and N=N stretching) are expected in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net The C-Cl stretching vibration from the chlorophenyl group typically gives rise to a strong band in the fingerprint region, between 1000 and 1100 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Triazole)Stretching3100 - 3300 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=O (Benzoyl)Stretching1650 - 1680 (strong)
C=N, N=N (Triazole Ring)Stretching1400 - 1600
C-Cl (Chlorophenyl)Stretching1000 - 1100

Note: These are expected ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₉H₆ClN₃O), HRMS can confirm the molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

The calculated monoisotopic mass of C₉H₆ClN₃O is 207.0226 Da. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a value within a few parts per million (ppm) of this calculated mass. lcms.cz The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak [M]⁺, which is characteristic of a single chlorine atom.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₆ClN₃O
Calculated Exact Mass [M]⁺207.0226 Da
Calculated Exact Mass [M+H]⁺208.0305 Da
Expected Isotopic Pattern[M]⁺ and [M+2]⁺ in ~3:1 ratio

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Architecture

For this compound, a successful crystal structure determination would reveal the planarity of the triazole and chlorophenyl rings. It would also precisely measure the torsion angle between the plane of the triazole ring and the plane of the benzoyl group, defining the molecule's conformation. Key structural parameters such as the C=O, C-Cl, and various C-N and N-N bond lengths within the triazole ring would be determined with high precision. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the triazole N-H group, which dictate the crystal packing arrangement. While specific crystallographic data for this exact compound are not available, analysis of related triazole derivatives shows that the triazole ring is typically planar. nih.gov

Table 4: Expected Structural Parameters from X-ray Diffraction

Parameter Description
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of all covalent bonds and angles within the molecule.
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, or other non-covalent forces.

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

Advanced Chromatographic Techniques for Compound Purity and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

For this compound, a Reverse-Phase HPLC (RP-HPLC) method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound would be determined by the presence of a single, sharp peak in the chromatogram, and its area percentage would quantify the purity level.

During the synthesis of substituted 1,2,3-triazoles, there is a possibility of forming regioisomers (e.g., 1,4- vs. 1,5-disubstituted products). HPLC is a powerful tool for separating such isomers, which often exhibit different retention times due to subtle differences in polarity. nih.gov TLC can be used for rapid, qualitative analysis of reaction progress and for preliminary purity checks, with the compound's retention factor (Rf) value being characteristic for a given solvent system. researchgate.net

Table 5: Typical Chromatographic Methods for Analysis

Technique Stationary Phase Typical Mobile Phase Purpose
HPLCC18 Silica GelAcetonitrile/Water or Methanol/WaterPurity assessment, quantification, isomer separation
TLCSilica GelEthyl Acetate/Hexane or Dichloromethane/MethanolReaction monitoring, qualitative purity check

Mechanistic Investigations in the Synthesis and Transformations of 4 4 Chlorobenzoyl 1h 1,2,3 Triazole

Detailed Reaction Mechanisms of 1,2,3-Triazole Ring Formation

The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne or alkene). wikipedia.orgsphinxsai.com This reaction can proceed through thermal or catalyzed pathways, each with distinct mechanistic features. Furthermore, specific methods have been developed for the direct synthesis of 4-acyl-1,2,3-triazoles that involve different precursors and intermediates.

Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The thermal Huisgen cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the azide (B81097) and the 2 π-electrons of the alkyne participate in a [4π + 2π] cycloaddition. sphinxsai.comorganic-chemistry.org The reaction proceeds through a single, aromatic transition state, leading to the formation of the five-membered triazole ring. wikipedia.org This process is stereoconservative. sphinxsai.com When using an asymmetrical alkyne, the thermal reaction typically yields a mixture of regioisomers: the 1,4-disubstituted and 1,5-disubstituted triazoles. wikipedia.org The lack of significant solvent effects on the reaction rate suggests that the transition state is largely non-polar. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A major advancement in 1,2,3-triazole synthesis was the development of the copper(I)-catalyzed reaction, a cornerstone of "click chemistry". researchgate.netfrontiersin.org Unlike the thermal process, the CuAAC is not a concerted cycloaddition but a stepwise process that exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. wikipedia.orgnih.gov

The proposed mechanism involves the following key steps nih.gov:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate.

Coordination and Cyclization: The organic azide coordinates to the copper center. A subsequent cyclization occurs where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to a six-membered copper-containing intermediate (a cupracycle).

Ring Contraction and Product Formation: The cupracycle undergoes ring contraction to a triazolyl-copper intermediate.

Protonolysis and Catalyst Regeneration: Protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.

Mechanism via Enaminone Cycloaddition

A direct and efficient route to 4-acyl-NH-1,2,3-triazoles, including the 4-(4-chlorobenzoyl) derivative, involves the reaction of enaminones with sulfonyl azides (like tosyl azide). beilstein-journals.org This catalyst-free method can be performed in water under mild heating. The proposed mechanism is as follows beilstein-journals.org:

Cycloaddition: The reaction begins with the cycloaddition of the enaminone and the sulfonyl azide to form a transient 1,2,3-triazoline (B1256620) intermediate.

Elimination: This unstable intermediate then undergoes the elimination of the amino group and the acidic C-H bond at the α-position to the acyl group. This step may be promoted by the formation of hydrogen bonds with the water medium.

Detosylation: The resulting N-tosyl-1,2,3-triazole can then be detosylated to yield the final 4-acyl-NH-1,2,3-triazole product.

Elucidation of Substituent Effects on Reaction Pathways and Stereoselectivity

In the context of synthesizing 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole, the precursor to the triazole ring would typically be an alkyne bearing the 4-chlorobenzoyl group. The electronic nature of this substituent significantly influences the reaction.

Electronic Effects: The regioselectivity of the thermal Huisgen cycloaddition is governed by the electronic properties of the substituents on both reactants. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the azide and the alkyne determines the outcome. Electron-withdrawing groups (EWGs) on the dipolarophile, such as the 4-chlorobenzoyl group, lower the energy of its HOMO and LUMO. organic-chemistry.org This typically favors the interaction of the dipolarophile's LUMO with the dipole's HOMO, influencing which regioisomer is formed. organic-chemistry.org In CuAAC, the electronic effects are less critical for regioselectivity, as the mechanism is controlled by the catalyst, but they can still influence reaction rates. Aryl azides, for instance, are often more reactive than alkyl azides. nih.gov

Steric Effects: Steric hindrance also plays a crucial role in directing the regiochemical outcome, particularly in the thermal cycloaddition. organic-chemistry.org Bulky substituents on the alkyne and azide will favor the formation of the less sterically hindered regioisomer. In the synthesis of 1,5-disubstituted triazoles, bulky groups can direct the reaction pathway. nih.gov

The interplay of these effects is summarized in the table below.

Factor Effect on Huisgen Cycloaddition Example Relevance to this compound
Electronic (EWG on Alkyne) Lowers LUMO energy, influencing HOMO-LUMO interaction and potentially favoring a specific regioisomer in thermal reactions. organic-chemistry.orgThe electron-withdrawing 4-chlorobenzoyl group makes the alkyne precursor a more reactive dipolarophile.
Electronic (Substituent on Azide) Aryl azides are generally more reactive than alkyl azides in some catalyzed reactions. nih.gov Substituents on benzyl (B1604629) azides can impact reaction times. nih.govThe choice of azide (e.g., benzyl azide vs. tosyl azide) will affect reaction conditions and mechanism.
Steric Hindrance Can dictate regioselectivity by favoring the formation of the less sterically crowded isomer. organic-chemistry.orgThe bulky benzoyl group can influence the approach of the azide, affecting the isomer ratio in uncatalyzed reactions.
Catalyst Overrides electronic and steric effects to provide high regioselectivity (e.g., Cu(I) for 1,4-isomers, Ru for 1,5-isomers). nih.govUsing a Cu(I) catalyst with an appropriate terminal alkyne and azide would selectively yield the 1,4-substituted precursor to the target compound.

Kinetic and Thermodynamic Profiling of Synthetic Reactions

The kinetic and thermodynamic profiles of reactions leading to 1,2,3-triazoles vary significantly depending on the chosen synthetic route.

Kinetics: The rates of 1,2,3-triazole formation are highly dependent on the reaction conditions.

Thermal Cycloadditions: These reactions are often slow, requiring elevated temperatures and long reaction times to overcome the activation energy barrier of the concerted cycloaddition. wikipedia.orgnih.gov

Catalyzed Cycloadditions (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed rapidly at or near room temperature. nih.gov The catalytic mechanism provides a lower energy pathway compared to the thermal route.

Catalyst-Free Reactions in Water: The synthesis of 4-acyl-NH-1,2,3-triazoles from enaminones in water at 40°C is noted for its efficiency under mild conditions, suggesting that the aqueous medium may play a role in accelerating the reaction. beilstein-journals.org

Synthetic Method Typical Reaction Rate Common Conditions Kinetic Considerations
Thermal Huisgen Cycloaddition SlowHigh Temperature (e.g., >100°C), Long reaction times (hours to days) wikipedia.orgHigh activation energy barrier. Rate is sensitive to temperature.
Copper(I)-Catalyzed (CuAAC) Very FastRoom Temperature, Aqueous or organic solvents nih.govLow activation energy pathway via catalytic cycle.
Ruthenium-Catalyzed (RuAAC) FastVaries with catalyst, often requires heatingProvides complementary regioselectivity (1,5-isomer) to CuAAC. nih.gov
Enaminone + Tosyl Azide EfficientMild Heat (e.g., 40°C), Water medium, Catalyst-free beilstein-journals.org"On water" conditions may accelerate the reaction. beilstein-journals.org

Computational Chemistry in Mechanistic Pathway Verification

Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for verifying and elucidating the reaction mechanisms of 1,2,3-triazole synthesis. rsc.orgcuny.edu These studies provide deep insights into aspects that are difficult to probe experimentally.

Transition State Analysis: DFT calculations can locate and characterize the transition state structures for both concerted and stepwise pathways. By calculating the Gibbs free energy of activation (ΔG‡), computational models can predict which pathway is kinetically favored. cuny.edu For the Huisgen cycloaddition, calculations support a concerted, although often asynchronous, mechanism. cuny.edu

Regioselectivity Prediction: Frontier Molecular Orbital (FMO) theory is often used to rationalize the regioselectivity of cycloadditions. However, more advanced computational models can predict isomer ratios with greater accuracy. Methods like using Parr functions or analyzing local softness based on the Hard and Soft Acid and Base (HSAB) principle can identify the most favorable atomic interactions between the dipole and dipolarophile, thus predicting the major regioisomer. cuny.edu

Elucidation of Catalytic Cycles: For catalyzed reactions like the CuAAC, computational studies can model the entire catalytic cycle. This includes characterizing the structures and energies of all intermediates, such as the copper-acetylide and the six-membered cupracycle, and the transition states that connect them. This level of detail helps confirm the stepwise nature of the reaction and explains the origin of its high regioselectivity.

Solvent and Substituent Effects: Computational models can incorporate solvent effects (either implicitly or explicitly) and analyze the impact of different substituents on the electronic structure of reactants and transition states. This allows for a systematic study of how these factors influence reaction barriers and regiochemical outcomes. cuny.edu

Computational Method Application in 1,2,3-Triazole Synthesis Insights Provided
Density Functional Theory (DFT) Calculation of energies for reactants, intermediates, transition states, and products. cuny.eduVerification of reaction pathways (concerted vs. stepwise), determination of activation energies, prediction of reaction kinetics.
Transition State Optimization Locating the geometry of the highest energy point along the reaction coordinate. cuny.eduProvides the structure of the transition state and confirms the proposed mechanism.
Frequency Calculations Characterization of stationary points on the potential energy surface. cuny.eduConfirms that optimized structures are minima (real frequencies) or transition states (one imaginary frequency).
Parr Functions / HSAB Principle Analysis of local reactivity and softness of interacting atoms. cuny.eduPrediction of the most likely regioisomeric outcome of the cycloaddition.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Chlorobenzoyl 1h 1,2,3 Triazole Analogues

Influence of the 4-Chlorobenzoyl Moiety on Molecular Recognition and Interactions

The 4-chlorobenzoyl moiety is a critical component of the 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole scaffold, playing a pivotal role in molecular recognition and binding to biological targets. The phenyl ring and its chloro-substituent are instrumental in establishing key interactions within the binding sites of various enzymes and receptors.

Research indicates that the aromatic ring often situates itself within hydrophobic pockets of a biological target. nih.gov The interactions in these hydrophobic regions are significant for the binding affinity of the molecule. For instance, in studies on related triazole structures, a para-chlorinated benzyl (B1604629) group was observed to engage in π-π stacking interactions with tryptophan residues (Trp86) in the active site of target enzymes. nih.gov This type of interaction is crucial for the stable anchoring of the ligand within the binding pocket.

The chlorine atom at the para-position of the benzoyl group significantly influences the electronic properties of the ring, and its presence can affect the molecule's ability to bind to targets. researchgate.net Substituents like chlorine can modulate the binding affinity through a combination of steric and electronic effects. mdpi.com The hydrophobic nature of the chlorobenzoyl group is generally considered important for activity, and modifications that alter this property can lead to a significant loss or enhancement of biological function. acs.org For example, replacing the chloro group with more polar functionalities has been shown to abolish inhibitory activity in some triazole series, underscoring the importance of the hydrophobic character imparted by the 4-chlorobenzoyl moiety. acs.org

Systematic Chemical Modifications of the 1,2,3-Triazole Core and Peripheral Substituents

The 1,2,3-triazole ring serves as a versatile central scaffold in medicinal chemistry, valued for its chemical stability and its capacity to act as a rigid linker connecting different pharmacophoric groups. tandfonline.comresearchgate.net The synthetic accessibility of 1,2,3-triazoles, particularly through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), facilitates the creation of large and diverse compound libraries for systematic SAR studies. nih.gov

Modifications are typically explored at several positions on the 1,2,3-triazole heterocycle to probe the SAR. sioc-journal.cn These include:

C4-substituent: This position is occupied by the 4-chlorobenzoyl group in the parent compound, and as discussed, it is crucial for activity.

C5-substituent: Modifications at the C5 position can be used to explore additional binding pockets and improve properties like solubility and metabolic stability.

Studies on related triazole derivatives have shown that substitutions at the N4 position of the triazole ring can induce the most significant changes in physicochemical attributes and biological profiles. nih.gov The 1,2,3-triazole core is often used as a bioisostere for other chemical groups, such as amide bonds, to improve the pharmacological properties of a lead compound. researchgate.net Researchers have synthesized numerous analogues by linking various heterocyclic cores to the triazole ring to explore new chemical space and identify compounds with enhanced activity. nih.gov This strategy of molecular hybridization, combining the triazole scaffold with other known pharmacophores, is a common approach in modern drug design. researchgate.net

Electronic and Steric Parameters of Substituents on the Chlorobenzoyl Group and Their Effects

The biological activity of this compound analogues is highly sensitive to the electronic and steric properties of substituents on the benzoyl ring. The chlorine atom at the para-position serves as a reference point, and replacing or augmenting it with other groups provides deep insight into the SAR.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -F, -CF₃, -NO₂), can alter the charge distribution of the benzoyl ring. nih.govresearchgate.net This, in turn, affects the strength of interactions such as hydrogen bonds and π-π stacking within the target's binding site. For instance, in some series of triazole compounds, the introduction of electron-donating groups has been found to enhance antimicrobial activity. researchgate.net Conversely, studies on certain enzyme inhibitors revealed that potent activity was associated with specific electron-withdrawing groups at particular positions, such as a fluorine atom at the meta-position. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) dictate how well the molecule fits into the binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, or they can establish favorable van der Waals contacts in larger pockets, thereby increasing affinity. In one study, replacing a hydrogen atom with a larger isopropyl group on the phenyl ring led to improved activity, which was attributed to better occupancy of a hydrophobic pocket. nih.gov However, the relationship is not always straightforward; another study found that both electron-donating (CH₃) and electron-withdrawing (CF₃, F) groups led to a reduction in potency, suggesting a complex interplay between steric and electronic factors that is specific to the target. mdpi.com

The following table summarizes the observed effects of various substituents on the activity of related triazole analogues, based on findings from different studies.

SubstituentPositionElectronic EffectSteric EffectObserved Impact on ActivityReference(s)
-ClparaElectron-withdrawing, Halogen bondingModerateBaseline for many studies, often crucial for activity. researchgate.net, nih.gov
-FmetaElectron-withdrawingSmallPotent dual inhibitory activity observed in one study. nih.gov
-CH₃paraElectron-donatingModerateCan enhance or reduce activity depending on the target system. nih.gov, mdpi.com
-CF₃paraStrongly Electron-withdrawingModerateDid not provide an advantage over unsubstituted ring in one case. nih.gov
3,5-di-CF₃meta, metaStrongly Electron-withdrawingLargeResulted in a comparatively potent analogue. nih.gov
IsopropylparaElectron-donating, HydrophobicLargeImproved activity by projecting into a hydrophobic pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Hologram Quantitative Structure-Activity Relationship (HQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govasianpubs.org For triazole derivatives, QSAR studies have been instrumental in predicting the activity of novel compounds and understanding the key physicochemical properties that govern their efficacy. kashanu.ac.ir

In a typical QSAR study, various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, such as:

Electronic properties: (e.g., HOMO/LUMO energies, dipole moment)

Hydrophobic properties: (e.g., LogP)

Steric properties: (e.g., Molar Refractivity (MR), molecular volume)

Topological indices: (e.g., connectivity indices)

Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net For example, a QSAR study on 1,2,4-triazole (B32235) derivatives established a correlative equation between the inhibitory concentration (pIC₅₀) and descriptors such as the difference in total energy (DELH), the energy of the lowest unoccupied molecular orbital (E LUMO), LogP, and MR. asianpubs.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional perspective. researchgate.net These models generate contour maps around an aligned set of molecules, visualizing regions where certain properties are predicted to enhance or diminish activity. nih.gov

Steric Contour Maps: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Contour Maps: Show where positive charge is favorable (blue contours) or unfavorable (red contours).

QSAR Descriptor TypeExamplesInformation Provided
Electronic E LUMO, E HOMO, Dipole MomentElectron-accepting/donating ability, polarity
Hydrophobic LogP, Water-accessible surface areaPartitioning between aqueous and lipid phases
Steric Molar Refractivity (MR), Molecular VolumeSize, shape, and polarizability of the molecule
3D-QSAR Fields Steric, Electrostatic, Hydrophobic3D spatial requirements for optimal interaction
HQSAR Fingerprints Molecular HologramsCounts of unique molecular fragments

Pharmacophore Identification and Molecular Design Principles for Triazole-Based Systems

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. nih.gov The 1,2,3-triazole ring itself can be a key element of a pharmacophore, acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. tandfonline.comresearchgate.net

Pharmacophore models for triazole-based inhibitors have been developed using both ligand-based and structure-based approaches. In one study, a pharmacophore model was generated for a series of benzofuran-1,2,3-triazole hybrids, identifying essential features that included hydrogen bond acceptors and hydrophobic regions. nih.govnih.gov This model was then successfully used as a 3D query to screen a virtual library and identify new, potent hit compounds. researchgate.net

Based on SAR and computational modeling studies, several key design principles for triazole-based systems have emerged:

Scaffold Hopping and Bioisosterism: The triazole ring can be used as a bioisosteric replacement for other groups, like amides or esters, to improve stability and pharmacokinetic properties while maintaining key interactions. researchgate.net

Exploitation of Hydrophobic Pockets: The peripheral substituents, such as the 4-chlorobenzoyl group, should be designed to effectively occupy hydrophobic pockets in the target's active site. nih.gov

Optimization of Hydrogen Bonding: The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. Modifications to the scaffold should aim to optimize these interactions with key residues in the binding site. mdpi.com

Modulation of Electronic and Steric Properties: As detailed by QSAR studies, a careful balance of electronic and steric factors is required. The design of new analogues should consider the optimal size, shape, and electronic nature of substituents on the aromatic rings to maximize binding affinity. mdpi.comnih.gov

The identification of a common pharmacophore allows for the rational design of new molecules that retain the necessary features for activity while possessing improved drug-like properties.

Theoretical and Computational Chemistry Approaches to 4 4 Chlorobenzoyl 1h 1,2,3 Triazole

Molecular Modeling and Docking Simulations for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole, binds to a macromolecular target, typically a protein. This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Docking simulations place the ligand into the active site of a target protein and score the different binding poses based on their predicted binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For instance, studies on various 1,2,3-triazole derivatives have shown that the triazole ring can act as a hydrogen bond acceptor and a bioisostere for amide bonds due to its planarity and similar distance between substituents. nih.gov

In docking studies of related triazole compounds against various enzymes, specific amino acid residues have been identified as crucial for binding. The interactions often involve the key functional groups of the triazole derivative. For example, in simulations with thymidine (B127349) phosphorylase, a potential anti-tumor target, bis-1,2,4-triazole derivatives were shown to interact with multiple amino acids in the active site. nih.gov Similarly, docking of triazole derivatives into the active site of p38α MAP kinase, an anti-inflammatory target, revealed interactions with the hinge region residue MET 109. nih.gov The binding free energy, calculated through methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative estimate of the binding affinity. researchgate.net

Table 1: Examples of Intermolecular Interactions Identified in Docking Studies of Triazole Derivatives Data is illustrative of interactions found for related triazole compounds, not specifically this compound.

Target ProteinInteracting Amino Acid ResiduesType of InteractionBinding Affinity / Score (Example)
p38α MAP KinaseMET 109Hinge region interactionIC50: 0.031 µM
Thymidine PhosphorylaseMultiple (e.g., Ser, Lys)Hydrogen bonding, hydrophobic-
Estrogen-related receptor alpha (ERRα)Phe328, Leu365, Ser325Hydrophobic, Hydrogen bondBinding Free Energy < -3 kcal/mol
Cyclin-dependent kinase 2 (CDK2)-Active site residue interactionsMinimum binding energy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-311++G(d,p), researchers can obtain detailed insights into the molecule's properties. researchgate.netnih.gov

A key aspect of DFT analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netntu.edu.iq For a series of acridone-1,2,3-triazole derivatives, the calculated HOMO-LUMO gap was found to be a significant factor in their biological activity. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are rich or poor in electrons. Electron-rich (nucleophilic) sites, which are susceptible to electrophilic attack, are typically colored red, while electron-poor (electrophilic) sites, prone to nucleophilic attack, are colored blue. nih.gov This allows for the prediction of the most reactive sites within the this compound molecule. uantwerpen.be

Table 2: DFT-Calculated Parameters for 1,2,3-Triazole Derivatives Values are representative examples from studies on related compounds.

Compound TypeE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Level of Theory
Chiral Schiff base-1,2,3-triazole hybrid 1-6.55-1.914.64B3LYP-GD3/6–311++G(d,p)
Chiral Schiff base-1,2,3-triazole hybrid 2-6.59-1.914.68B3LYP-GD3/6–311++G(d,p)
Chiral Schiff base-1,2,3-triazole hybrid 3-6.44-2.164.28B3LYP-GD3/6–311++G(d,p)

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has rotational freedom around the single bonds connecting the rings, multiple conformers can exist. Quantum chemical calculations can map the potential energy surface to locate these stable conformers. nih.gov A systematic analysis of 1,4-substituted 1,2,3-triazole amino acids revealed the existence of four low-energy conformers, suggesting a limited but defined structural preference. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the molecule and the stability of its interactions with other molecules, such as a protein receptor. researchgate.net In studies of ligands bound to proteins, MD simulations are used to assess the stability of the docked complex. mdpi.com Key metrics like the root-mean-square deviation (RMSD) are monitored to see if the ligand remains stably in the binding pocket or if the protein structure undergoes significant changes upon binding. pensoft.net

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.govresearchgate.net

The reactivity profile of a molecule can be further elaborated using computational tools. Quantitative Structure-Activity Relationship (QSAR) is a method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity or toxicity of new, unsynthesized compounds based solely on their molecular structure. doaj.orgzsmu.edu.uaresearchgate.net Global reactivity descriptors, derived from DFT calculations, such as hardness, softness, and electrophilicity, also provide a quantitative measure of a molecule's reactivity. nih.govnih.gov

Advanced Research Directions and Applications of 4 4 Chlorobenzoyl 1h 1,2,3 Triazole in Chemical Biology

Utilization of 1,2,3-Triazole as a Stable Bioisostere and Amide Bond Mimic

The 1,2,3-triazole ring is widely recognized as an excellent bioisostere for the amide bond, a fundamental linkage in peptides and proteins. researchgate.nettandfonline.com Bioisosteric replacement is a key strategy in drug design to enhance a molecule's pharmacological properties, such as metabolic stability, bioavailability, and binding affinity, without drastically altering its shape and electronic characteristics. nih.gov The 1,4-disubstituted 1,2,3-triazole core within 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole effectively mimics the trans-amide bond configuration. nih.govnih.gov

This mimicry is successful due to several shared physicochemical properties. nih.gov Both the amide group and the 1,2,3-triazole ring are planar, which is crucial for maintaining the desired conformation for biological activity. nih.gov They also possess comparable dipole moments and the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide bond. nih.gov A key advantage of the triazole ring is its superior stability against hydrolysis by proteases and general metabolic degradation, a common liability for peptide-based drugs. exlibrisgroup.comilo.org By replacing a labile amide bond with the robust triazole linkage from a precursor of this compound, researchers can design peptidomimetics with significantly improved pharmacokinetic profiles.

PropertyAmide Bond1,4-Disubstituted 1,2,3-Triazole
Geometry Planar (trans or cis)Planar
Dipole Moment ~3.5 - 4 D~4 - 5 D
Hydrogen Bonding H-bond acceptor (C=O), H-bond donor (N-H)H-bond acceptor (N2, N3)
Metabolic Stability Susceptible to enzymatic hydrolysisHigh stability to hydrolysis
Synthetic Access Standard peptide couplingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This table summarizes the comparative properties of the amide bond and the 1,2,3-triazole ring, highlighting the latter's utility as a bioisostere.

Incorporation into Complex Bioconjugates and Supramolecular Assemblies

The synthetic accessibility of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," makes it an ideal linker for constructing complex molecular architectures. nih.govresearchgate.net This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the straightforward conjugation of diverse molecular entities under mild conditions. rsc.org

The this compound scaffold can be readily incorporated into bioconjugates, where it acts as a stable bridge connecting a biologically active molecule to another functional unit. researchgate.net For example, it can be used to link peptides, steroids, or small-molecule drugs to polymers, antibodies, or imaging agents. nih.gov In supramolecular chemistry, the triazole ring's ability to participate in hydrogen bonding and π-stacking interactions can be exploited to direct the self-assembly of complex, ordered structures. The defined geometry and stability of the triazole linker ensure that the conjugated components are held in a predictable orientation, which is critical for function in applications like targeted drug delivery and the development of multivalent inhibitors. researchgate.netresearchgate.net

Design of Triazolyl-Functionalized Chemical Probes and Biosensors

The 1,2,3-triazole scaffold is increasingly used in the design of chemical probes and biosensors for detecting and imaging biological analytes. researchgate.netsci-hub.se While the this compound core itself may not be inherently fluorescent, it serves as a versatile platform for attaching fluorophores and recognition elements. nih.govnih.gov The triazole ring can function as a simple linker, tethering a reporter molecule (like a dye) to a binding unit selective for a specific target, such as a metal ion or a protein. sci-hub.se

Furthermore, the electronic properties of the triazole ring can be actively involved in the sensing mechanism. researchgate.net For instance, upon binding of an analyte to the recognition unit, a conformational change can alter the interaction between the triazole and an attached fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" signaling). rsc.org The lone pair electrons on the triazole's nitrogen atoms can also directly coordinate with metal ions, making this scaffold suitable for developing selective metal ion sensors. sci-hub.se The ease of synthesis via click chemistry allows for the modular construction of diverse sensor libraries to screen for probes with optimal sensitivity and selectivity. researchgate.net

Sensor ComponentRole in the ProbeExample Moiety
Recognition Unit Binds selectively to the target analyteCalixarene, Cyclodextrin, Peptide
Signaling Unit Produces a detectable signal (e.g., fluorescence)Fluorescein, Rhodamine, Coumarin
Linker Covalently connects the recognition and signaling units1,2,3-Triazole

This table outlines the fundamental components of a triazole-based chemical probe.

Development of Hybrid Molecules Leveraging the 4-Chlorobenzoyl-Triazole Scaffold

Molecular hybridization is a powerful drug discovery strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create a hybrid compound with a unique activity profile, potentially offering improved potency, reduced side effects, or a novel mechanism of action that addresses challenges like drug resistance. nih.govnih.gov The this compound scaffold is an ideal foundation for creating such hybrids. researchgate.net

The 1,2,3-triazole ring serves as a robust linker, connecting the 4-chlorobenzoyl moiety to other bioactive scaffolds. nih.gov Researchers have successfully synthesized and evaluated numerous 1,2,3-triazole-containing hybrids with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov For example, linking the 4-chlorobenzoyl-triazole core to other heterocyclic systems like benzofuran, quinolone, or thiadiazole has yielded compounds with potent and targeted biological effects. nih.govmdpi.com This modular approach allows for the systematic exploration of chemical space to optimize the activity of the resulting hybrid molecules.

Hybrid Scaffold ComponentReported Biological Activity
1,2,3-Triazole-ThymolAnticancer nih.gov
1,2,3-Triazole-BenzimidazoleAntibacterial, Antifungal nih.gov
1,2,3-Triazole-Cabotegravir AnalogueAntitumor (Lung Cancer) frontiersin.org
1,2,3-Triazole-QuinoloneAnticholinesterase mdpi.com
1,2,3-Triazole-BenzofuranAntibacterial, Anticholinesterase mdpi.com

This table presents examples of hybrid molecules containing a 1,2,3-triazole linker and their associated biological activities, illustrating the potential applications for hybrids derived from the 4-chlorobenzoyl-triazole scaffold.

Exploration in Novel Biological Target Identification and Validation Strategies

The this compound scaffold is a valuable tool for identifying and validating novel biological targets. Its synthetic tractability allows for the rapid generation of compound libraries with diverse substitutions. researchgate.netnih.gov These libraries can be screened against various cell lines or enzyme panels to identify "hits"—compounds that exhibit a desired biological effect.

Once a hit is identified, the scaffold serves as a template for structure-activity relationship (SAR) studies. By systematically modifying the substituents on both the benzoyl and triazole rings, researchers can develop more potent and selective compounds. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are often employed to guide this optimization process and to predict how these molecules interact with their biological targets. nih.govnih.gov For instance, derivatives based on this scaffold can be designed to inhibit specific enzymes, such as kinases or indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in cancer therapy. nih.govnih.gov These focused chemical biology studies not only lead to the development of potential new drugs but also help to validate the functional role of their protein targets in disease.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole derivatives?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method. This reaction produces 1,4-disubstituted triazoles with high regioselectivity and yield under mild conditions, often in aqueous or organic solvents. Key steps include:

  • Reacting terminal alkynes with azides in the presence of Cu(I) catalysts (e.g., CuSO₄/Na ascorbate).
  • Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and HPLC to isolate products (63–76% yields) .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to enhance regioselectivity in triazole formation?

Regioselectivity can be controlled using heterogeneous catalysts like Ag-Zn nanoheterostructures, which favor 1,4-disubstituted triazoles over 1,5-isomers. For example:

  • Ag-Zn catalysts achieve 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, confirmed by ¹H/¹³C NMR .
  • Adjusting solvent polarity (e.g., THF/H₂O mixtures) and temperature (50°C for 16 hours) further improves reaction efficiency .

Basic Characterization

Q. Q3. Which analytical techniques are essential for confirming the structure of this compound derivatives?

Critical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.68 ppm for triazole protons in CDCl₃) .
  • HPLC : Purity validation (>95%) using CH₃CN/H₂O mobile phases .
  • HRMS : Accurate mass determination (e.g., m/z 276.03 for C₁₃H₁₁ClN₃S) .

Advanced Characterization

Q. Q4. How can discrepancies in NMR data be resolved when analyzing tautomerism or structural isomers?

  • Use variable-temperature NMR to distinguish tautomers (e.g., 1H- vs. 2H-triazole forms) by observing peak splitting at different temperatures.
  • Computational analysis (e.g., CASPT2/CASSCF) elucidates electronic states and potential energy surfaces, as applied to 1H-1,2,3-triazole photolysis mechanisms .

Biological Activity (Basic)

Q. Q5. What methodologies are used to evaluate the cytotoxicity of this compound derivatives?

  • MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) measure IC₅₀ values. For example, compound 5b (IC₅₀ = 4.78 µM) showed potent activity via JNK pathway inhibition .
  • Hypoxic cell uptake studies use radiolabeled analogs (e.g., ¹³¹I derivatives) to assess selectivity in tumor microenvironments .

Biological Activity (Advanced)

Q. Q6. How can structure-activity relationship (SAR) studies improve the bioactivity of triazole derivatives?

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzoyl moiety to enhance metabolic stability.
  • Pharmacophore modeling : Correlate substituent positions (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) with activity trends. Compound 24 (4-fluorobenzyl derivative) exhibited improved antiviral potency against West Nile virus .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on reaction yields for similar triazole syntheses?

  • Compare catalyst systems : Cu(I) vs. Ag-Zn catalysts may yield different regioselectivity and efficiency .
  • Assess purity protocols : Contradictions in yields (e.g., 63% vs. 76% for similar substrates) may arise from variations in HPLC gradient elution or solvent ratios (e.g., CH₂Cl₂/MeOH 5:1 vs. 4:1) .

Advanced Mechanistic Studies

Q. Q8. What computational tools are used to study the photolytic behavior of 1H-1,2,3-triazoles?

  • Non-adiabatic molecular dynamics (NAMD) : Simulates excited-state trajectories to identify key photolysis pathways.
  • CASSCF/CASPT2 calculations : Map potential energy surfaces to predict bond cleavage sites (e.g., N–N vs. C–N bond rupture) .

Synthetic By-product Management

Q. Q9. How can unexpected by-products during triazole synthesis be identified and minimized?

  • LC-MS monitoring : Detect intermediates or side products (e.g., 1,5-disubstituted triazoles) in real-time .
  • Optimize workup : Use sequential extraction (e.g., EtOAc/H₂O) and silica gel chromatography to isolate target compounds .

Industrial-Academic Collaboration

Q. Q10. What non-commercial research applications exist for this compound derivatives?

  • Antimicrobial agents : Derivatives like 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione show antifungal activity via thione group coordination .
  • Polymer science : Triazoles serve as crosslinkers in click chemistry-based polymers due to their thermal stability and inertness .

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